2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole
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Overview
Description
2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole is a synthetic indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-1-methylindole with 4-methylbenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with hydroxylamine to yield the final compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Due to its indole structure, it is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition of certain pathways, such as those involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar compounds include other indole derivatives like indole-3-acetic acid and 5-fluoroindole. Compared to these, 2-chloro-1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-1H-indole has unique structural features, such as the chloro and methylbenzoyl groups, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-12-7-9-13(10-8-12)18(22)23-20-11-15-14-5-3-4-6-16(14)21(2)17(15)19/h3-11H,1-2H3/b20-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUPKAJWEMAISK-RGVLZGJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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